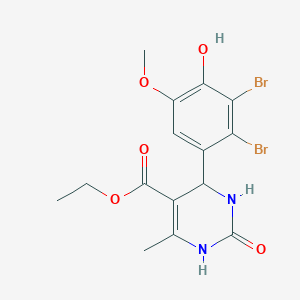![molecular formula C21H18N2O3S B332475 N-{3-CYANO-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHEN-2-YL}-1-OXO-1H-ISOCHROMENE-3-CARBOXAMIDE](/img/structure/B332475.png)
N-{3-CYANO-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHEN-2-YL}-1-OXO-1H-ISOCHROMENE-3-CARBOXAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-CYANO-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHEN-2-YL}-1-OXO-1H-ISOCHROMENE-3-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyano group, a hexahydrocycloocta[b]thiophene ring, and an isochromene carboxamide moiety. Its intricate molecular architecture makes it a valuable subject for studies in chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of N-{3-CYANO-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHEN-2-YL}-1-OXO-1H-ISOCHROMENE-3-CARBOXAMIDE involves several steps. One common method includes the reaction of cyanoacetanilide with phenyl isothiocyanate in the presence of potassium hydroxide in DMF (dimethylformamide). This reaction produces an intermediate, which then undergoes heterocyclization with 3-(2-bromoacetyl)-2H-chromen-2-one to yield the desired compound .
Analyse Des Réactions Chimiques
N-{3-CYANO-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHEN-2-YL}-1-OXO-1H-ISOCHROMENE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The cyano group and other functional groups in the compound can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .
Applications De Recherche Scientifique
N-{3-CYANO-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHEN-2-YL}-1-OXO-1H-ISOCHROMENE-3-CARBOXAMIDE has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds, which are important in the development of new materials and catalysts.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition and protein binding.
Mécanisme D'action
The mechanism of action of N-{3-CYANO-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHEN-2-YL}-1-OXO-1H-ISOCHROMENE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the derivatives of the compound being studied .
Comparaison Avec Des Composés Similaires
N-{3-CYANO-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHEN-2-YL}-1-OXO-1H-ISOCHROMENE-3-CARBOXAMIDE can be compared with similar compounds such as:
2-Chloro-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)acetamide: This compound has a similar core structure but includes a chloro group, which can alter its reactivity and biological activity.
N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)isonicotinamide: This derivative includes an isonicotinamide moiety, which can affect its binding properties and potential therapeutic applications.
N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide: This compound features a benzo[de]isoquinolin moiety, providing different chemical and biological properties.
Propriétés
Formule moléculaire |
C21H18N2O3S |
|---|---|
Poids moléculaire |
378.4 g/mol |
Nom IUPAC |
N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-1-oxoisochromene-3-carboxamide |
InChI |
InChI=1S/C21H18N2O3S/c22-12-16-15-9-3-1-2-4-10-18(15)27-20(16)23-19(24)17-11-13-7-5-6-8-14(13)21(25)26-17/h5-8,11H,1-4,9-10H2,(H,23,24) |
Clé InChI |
RAEFBLCIHHVDMX-UHFFFAOYSA-N |
SMILES |
C1CCCC2=C(CC1)C(=C(S2)NC(=O)C3=CC4=CC=CC=C4C(=O)O3)C#N |
SMILES canonique |
C1CCCC2=C(CC1)C(=C(S2)NC(=O)C3=CC4=CC=CC=C4C(=O)O3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-[(3,4-dimethoxybenzoyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B332392.png)
![2-{[1-(5-Chloro-2-thienyl)ethylidene]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B332394.png)

![2-(2-Chlorophenyl)-4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B332397.png)




![(E)-1-[4-(2-METHOXYPHENYL)PIPERAZINO]-3-(4-METHYLPHENYL)-2-PROPEN-1-ONE](/img/structure/B332405.png)
![N-naphthalen-1-yl-2-[[(5Z)-5-(6-oxocyclohexa-2,4-dien-1-ylidene)-4-phenyl-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B332409.png)
![5-(3-Chloro-4-hydroxy-5-methoxybenzylidene)-3-(2-ethylphenyl)-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B332410.png)



